4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one
Description
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a butyl chain, a pyridyl group, and a hydroxypyridine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C20H19ClN2O2 |
|---|---|
Molecular Weight |
354.8g/mol |
IUPAC Name |
3-butyl-1-(4-chlorophenyl)-4-hydroxy-6-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-3-6-17-19(24)12-18(14-5-4-11-22-13-14)23(20(17)25)16-9-7-15(21)8-10-16/h4-5,7-13,24H,2-3,6H2,1H3 |
InChI Key |
FENQSZOZVFXMJB-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Butyl Chain Introduction: The butyl chain is introduced through a Friedel-Crafts alkylation reaction, where the chlorophenyl intermediate reacts with butyl chloride in the presence of a Lewis acid catalyst.
Pyridyl Group Addition: The pyridyl group is incorporated through a nucleophilic substitution reaction, where the chlorophenyl-butyl intermediate reacts with a pyridine derivative.
Hydroxypyridine Formation: The final step involves the formation of the hydroxypyridine moiety through a cyclization reaction, where the intermediate undergoes intramolecular cyclization in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-butyl-6-(3-pyridyl)-4-oxopyridine-2(1H)-one: Similar structure but lacks the hydroxyl group.
1-(4-Chlorophenyl)-3-butyl-6-(3-pyridyl)-4-hydroxypyridine-2(1H)-thione: Similar structure but contains a thione group instead of a ketone.
Uniqueness
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
